molecular formula C13H7Cl4NO B5887407 2,3-dichloro-N-(3,4-dichlorophenyl)benzamide CAS No. 6410-91-9

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide

Cat. No. B5887407
CAS RN: 6410-91-9
M. Wt: 335.0 g/mol
InChI Key: WTHGOXNPVWIRRG-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide, also known as DDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. DDCB is a member of the benzamide family, which has been shown to possess various biological activities, including antitumor, antimicrobial, and herbicidal properties.

Scientific Research Applications

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been shown to possess herbicidal activity against various weeds, including broadleaf weeds and grasses. This makes this compound a potential candidate for the development of new herbicides that can be used to control weed growth in crops.

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-(3,4-dichlorophenyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of various enzymes and proteins involved in cell growth and division, such as tubulin and DNA topoisomerase II. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis, leading to a decrease in tumor size. Additionally, this compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential applications in medicine and agriculture. Additionally, this compound has been found to possess low toxicity, making it a safe compound to work with.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, making it difficult to determine the optimal concentration and exposure time for experiments. Additionally, this compound has been found to possess low solubility in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-(3,4-dichlorophenyl)benzamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it inhibits cell growth and induces apoptosis. Additionally, future studies could focus on optimizing the synthesis method for this compound, in order to improve its solubility and stability. Finally, future studies could investigate the potential applications of this compound in other fields, such as materials science and environmental science.

Synthesis Methods

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to N-alkylation with a suitable alkylating agent, followed by hydrolysis to yield the final product, this compound.

properties

IUPAC Name

2,3-dichloro-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO/c14-9-5-4-7(6-11(9)16)18-13(19)8-2-1-3-10(15)12(8)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHGOXNPVWIRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982617
Record name 2,3-Dichloro-N-(3,4-dichlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6410-91-9
Record name 2,3-Dichloro-N-(3,4-dichlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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